molecular formula C25H29NO3 B4707919 ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE

ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE

Cat. No.: B4707919
M. Wt: 391.5 g/mol
InChI Key: ZXUWNDYEUABBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the naphthalene core, the introduction of the phenylacetamido group, and the esterification to form the ethyl carboxylate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and phenylacetamido compounds. Examples are:

Uniqueness

ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3,3-diethyl-1-[(2-phenylacetyl)amino]-4H-naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3/c1-4-25(5-2)17-19-14-10-11-15-20(19)23(22(25)24(28)29-6-3)26-21(27)16-18-12-8-7-9-13-18/h7-15H,4-6,16-17H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUWNDYEUABBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=C1C(=O)OCC)NC(=O)CC3=CC=CC=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE
Reactant of Route 4
ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE
Reactant of Route 5
ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE
Reactant of Route 6
ETHYL 3,3-DIETHYL-1-(2-PHENYLACETAMIDO)-3,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.